molecular formula C14H30O2 B161783 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol CAS No. 10137-98-1

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Cat. No.: B161783
CAS No.: 10137-98-1
M. Wt: 230.39 g/mol
InChI Key: VKKFWRYCMZBXIG-UHFFFAOYSA-N
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Description

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is a chemical compound with the molecular formula C14H30O2. It is a type of polyethylene glycol ether, commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol typically involves the reaction of 3,5-dimethyl-1-(2-methylpropyl)hexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide, and the temperature is maintained around 100-150°C to ensure optimal reaction rates .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol involves its interaction with various molecular targets. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its compatibility with various chemical and biological systems make it highly versatile compared to similar compounds .

Properties

IUPAC Name

2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFWRYCMZBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60828-78-6
Details Compound: Polyethylene glycol trimethylnonyl ether
Record name Polyethylene glycol trimethylnonyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60828-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00873978
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-98-1, 60828-78-6
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy-
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Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy
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